molecular formula C7H12O2 B3110210 3-Methoxymethoxy-3-methyl-but-1-yne CAS No. 17869-83-9

3-Methoxymethoxy-3-methyl-but-1-yne

Cat. No.: B3110210
CAS No.: 17869-83-9
M. Wt: 128.17 g/mol
InChI Key: SDNZYVGVLDSSEM-UHFFFAOYSA-N
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Description

Contextualizing Alkyne-Containing Molecules in Advanced Chemical Research

Alkyne-containing molecules are fundamental building blocks in advanced chemical research due to the unique reactivity of the carbon-carbon triple bond. nih.gov This functional group, composed of one sigma and two pi bonds, serves as a versatile platform for constructing complex molecular architectures. nih.gov Alkynes participate in a wide array of chemical transformations, including addition reactions (electrophilic and nucleophilic), cycloadditions, and metal-catalyzed cross-coupling reactions. numberanalytics.comalfa-chemistry.com

The terminal alkyne, in particular, is of immense importance in fields like medicinal chemistry, material science, and chemical biology. nih.gov It is a key participant in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." nih.gov This reaction enables the efficient and specific covalent linking of two different molecular fragments, which is a powerful strategy for drug discovery and the development of functional materials. nih.gov Furthermore, the alkyne moiety can act as a bio-orthogonal tag, allowing for the visualization and tracking of biomolecules within living systems without interfering with native biological processes. nih.gov Many naturally occurring compounds with significant biological activities, such as anti-tumor and anti-parasitic properties, feature an alkyne group, further driving research into their synthesis and application. alfa-chemistry.comnih.gov

Significance of the Methoxymethoxy Functional Group in Synthetic Design

In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily mask a reactive functional group to prevent it from participating in a desired chemical reaction elsewhere in the molecule. The methoxymethyl (MOM) ether is a widely employed "protecting group" for the hydroxyl (-OH) functional group. adichemistry.comchemistrytalk.org It is formed by reacting an alcohol with a reagent like chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base. adichemistry.comwikipedia.org

The utility of the MOM group lies in its specific stability profile. It is robust under a wide range of reaction conditions, including those involving strong bases, various oxidizing and reducing agents, and many nucleophiles and electrophiles. adichemistry.comspcmc.ac.in This stability allows for extensive chemical modifications to be performed on other parts of the molecule without affecting the protected alcohol. However, the MOM group is an acetal (B89532) and is sensitive to acidic conditions. adichemistry.comacs.org It can be readily removed (deprotected) using Lewis or Brønsted acids to regenerate the original hydroxyl group. wikipedia.orgacs.org This ability to be selectively introduced and removed makes the MOM group an invaluable tool for designing efficient and controlled synthetic pathways.

Stability and Cleavage of the MOM Protecting Group

ConditionStability/ReactivitySource
Acidic (e.g., HCl, Lewis Acids)Cleaved (unstable) wikipedia.orgacs.org
Basic (e.g., NaOH, organometallics)Stable adichemistry.comspcmc.ac.in
Oxidizing AgentsGenerally Stable spcmc.ac.in
Reducing AgentsGenerally Stable spcmc.ac.in
NucleophilesStable adichemistry.com
pH RangeStable between pH 4 and 12 adichemistry.com

Historical and Current Research Trajectories for Propargylic Ethers

3-Methoxymethoxy-3-methyl-but-1-yne belongs to the class of compounds known as propargylic ethers, which are characterized by an ether linkage adjacent to a propargyl group (a three-carbon unit with a C-C triple bond). Historically, research on propargylic ethers has established them as versatile intermediates in organic synthesis. They serve as precursors to a wide variety of molecular structures.

Recent and ongoing research continues to expand the applications of these compounds. One significant area of investigation is their use as surrogates for heteroatom-tethered enynes in diversity-oriented synthesis, a strategy that aims to rapidly generate libraries of structurally diverse small molecules. nih.gov This approach has proven effective for the construction of complex heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products. nih.gov Current research also explores the functionalization of materials with propargylic ethers. For instance, aryl propargylic ethers, synthesized from the reaction of a phenol (B47542) with propargyl bromide, have been attached to graphene oxide to develop advanced materials for applications such as chemical sensors. researchgate.net These research trajectories highlight the enduring and evolving importance of propargylic ethers as key building blocks in synthetic and materials chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methoxymethoxy)-3-methylbut-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5-7(2,3)9-6-8-4/h1H,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNZYVGVLDSSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)OCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Methoxymethoxy 3 Methyl but 1 Yne

De Novo Synthesis Approaches

De novo synthesis of 3-Methoxymethoxy-3-methyl-but-1-yne originates from simple, non-alkyne precursors, building the carbon skeleton and introducing the necessary functional groups in a sequential manner. This process involves the formation of the alkyne core followed by the introduction and protection of the hydroxyl group.

Alkyne Formation Strategies from Suitable Precursors, including Dehydrohalogenation or Elimination Reactions

The core structure, 3-methyl-1-butyne (B31179), can be synthesized through double dehydrohalogenation of a suitable dihaloalkane. libretexts.orgbyjus.comchempedia.info This classic alkyne synthesis involves the elimination of two equivalents of a hydrogen halide (HX) from a vicinal or geminal dihalide using a strong base. libretexts.orgchempedia.info

A common route starts from the readily available alkene, 3-methyl-1-butene. Halogenation of this alkene, for instance with bromine (Br₂), yields the vicinal dihalide, 1,2-dibromo-3-methylbutane. Subsequent treatment with a strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849) or potassium hydroxide (B78521) (KOH) at high temperatures, induces a double elimination reaction to form the terminal alkyne, 3-methyl-1-butyne. byjus.comchempedia.info Three equivalents of the base are often required when using NaNH₂ to first effect the elimination and then to deprotonate the resulting terminal alkyne, which is then re-protonated during aqueous workup. libretexts.org

The reaction proceeds via an E2 mechanism, where the base abstracts a proton and the leaving group departs in a single, concerted step. libretexts.org The formation of the terminal alkyne is generally favored due to the higher acidity of the terminal proton on the intermediate vinyl halide. libretexts.org

Methoxylation and Functional Group Interconversions

With the 3-methyl-1-butyne skeleton established, the next key transformation is the introduction of a hydroxyl group at the tertiary carbon (C3). This is typically achieved by converting the terminal alkyne into its corresponding acetylide with a strong base (like NaNH₂ or an organolithium reagent), followed by reaction with a suitable electrophile. For the synthesis of the precursor 3-methyl-1-butyn-3-ol, the acetylide of acetylene (B1199291) is first reacted with acetone.

The primary functional group interconversion in the synthesis of the title compound is the conversion of the tertiary alcohol in the precursor, 3-methyl-1-butyn-3-ol, into a methoxymethyl (MOM) ether. This transformation is a protection strategy, masking the reactivity of the hydroxyl group to allow for selective chemistry at the alkyne terminus in subsequent steps.

Reactions of Alkynol Precursors with Methoxymethylating Reagents (e.g., chloromethyl methyl ether, dimethoxymethane)

The protection of the hydroxyl group of the alkynol precursor, 3-methyl-1-butyn-3-ol, is a critical step. The tertiary alcohol is converted to a methoxymethyl (MOM) ether, yielding this compound. This is an O-alkylation reaction. Several reagents can accomplish this transformation. adichemistry.com

Chloromethyl methyl ether (MOMCl) is a common reagent for this purpose. The reaction is typically carried out in the presence of a non-nucleophilic hindered base, such as N,N-diisopropylethylamine (DIPEA or Hünig's base), to neutralize the HCl generated. adichemistry.com Alternatively, a strong base like sodium hydride (NaH) can be used to first deprotonate the alcohol, forming an alkoxide that then reacts with MOMCl. adichemistry.com

Dimethoxymethane (methylal) offers a less toxic alternative to the carcinogenic MOMCl. masterorganicchemistry.com This method requires an acid catalyst, such as phosphorus pentoxide (P₂O₅) or a strong protic acid like trifluoromethanesulfuric acid (TfOH), to facilitate the reaction. adichemistry.com However, the protection of tertiary alcohols using this method can sometimes result in lower yields. adichemistry.com

Reagent SystemBase/CatalystSolventTemperatureNotes
Chloromethyl methyl ether (MOMCl)N,N-Diisopropylethylamine (DIPEA)Dichloromethane (CH₂Cl₂)Room Temp.Common and efficient method.
Chloromethyl methyl ether (MOMCl)Sodium Hydride (NaH)Tetrahydrofuran (THF)0 °C to R.T.Involves formation of the sodium alkoxide.
Dimethoxymethane (CH₂(OMe)₂)Phosphorus Pentoxide (P₂O₅)Chloroform (CHCl₃)Room Temp.A less toxic alternative to MOMCl.
Dimethoxymethane (CH₂(OMe)₂)Trifluoromethanesulfuric acid (TfOH)Dichloromethane (CH₂Cl₂)Low Temp.Acid-catalyzed; may be less effective for tertiary alcohols.

Selective Functionalization during Synthesis

Selectivity is a key consideration in the synthesis of this compound and its subsequent use. This includes ensuring the correct regiochemical outcome of reactions and managing stereochemistry where applicable.

Regioselective Preparations

Regioselectivity refers to the preference for bond formation at one position over another. In the context of synthesizing this compound, regioselectivity is crucial during the dehydrohalogenation step. When starting with a dihalide like 1,2-dibromo-3-methylbutane, elimination must occur to form the terminal alkyne rather than an internal alkyne or an allene. The use of strong, sterically unhindered bases like NaNH₂ generally favors the formation of the more stable terminal alkyne. youtube.com

Furthermore, in reactions involving the final product, the MOM-protected alkyne, the bulky protecting group can influence the regioselectivity of additions across the triple bond. For example, in hydration or hydrohalogenation reactions, the directing effect of the bulky ether group can enhance the selectivity predicted by Markovnikov's rule, which dictates that the proton adds to the less substituted carbon of the alkyne. pearson.com

Stereochemical Control in Alkynol Functionalization

Stereochemical control is concerned with the spatial arrangement of atoms in a molecule. The target molecule, this compound, is achiral as the C3 carbon is a prochiral center bonded to two identical methyl groups. Therefore, its synthesis from achiral precursors does not involve the creation of a stereocenter at this position.

However, stereoselectivity becomes highly relevant in reactions of the alkyne. masterorganicchemistry.comyoutube.com For instance, the partial hydrogenation of the alkyne can lead to either the (Z)- or (E)-alkene. Using Lindlar's catalyst typically results in the syn-addition of hydrogen, producing the (Z)-alkene stereoselectively. Conversely, reduction with sodium in liquid ammonia leads to the anti-addition, forming the (E)-alkene. masterorganicchemistry.com Similarly, other additions across the triple bond can create new stereocenters, and the stereochemical outcome (e.g., syn or anti addition) is a key aspect of stereocontrol. researchgate.net

Elucidating Reactivity and Mechanistic Pathways of 3 Methoxymethoxy 3 Methyl but 1 Yne

Reactivity of the Terminal Alkyne Moiety

Transition Metal-Catalyzed Transformations

Transition metals, particularly gold and palladium, play a pivotal role in activating the alkyne group of 3-Methoxymethoxy-3-methyl-but-1-yne, enabling a variety of synthetic transformations.

While specific studies detailing the Gold(I)-catalyzed activation of this compound are not extensively documented in the provided search results, the general principles of gold catalysis on terminal alkynes suggest a high potential for various transformations. Gold(I) catalysts are well-known for their ability to activate alkynes towards nucleophilic attack, leading to a range of complex molecular architectures. Reactions such as cycloisomerizations, hydrofunctionalizations, and cascade reactions are commonly observed with similar substrates. The electron-rich nature of the gold(I) center makes it a soft Lewis acid, capable of coordinating to the alkyne and rendering it susceptible to attack by various nucleophiles.

Palladium-catalyzed cross-coupling reactions are fundamental in carbon-carbon bond formation, and terminal alkynes like this compound are excellent substrates for these transformations. vu.nlyoutube.com The general mechanism for these reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle that begins with the oxidative addition of an organic halide to a Palladium(0) species. youtube.com This is followed by transmetalation with an organoboron compound (in the case of Suzuki coupling) and concludes with reductive elimination to yield the coupled product and regenerate the Palladium(0) catalyst. youtube.com

These reactions can be applied to a wide array of substrates, including aryl and vinyl halides, to couple with the terminal alkyne of this compound. vu.nl The versatility of palladium catalysis allows for the construction of complex molecular frameworks under relatively mild conditions. vu.nl For instance, three-component coupling reactions involving vinyl triflates, boronic acids, and alkenes have been developed, showcasing the broad scope of palladium catalysis. nih.gov

Table 1: Overview of Palladium-Catalyzed Coupling Reactions

Reaction Type Description Catalyst System Key Mechanistic Steps
Suzuki-Miyaura CouplingCross-coupling of an organoboron compound with an organic halide.Pd(0) complex, BaseOxidative Addition, Transmetalation, Reductive Elimination
Mizoroki-Heck-type Ene-Yne CouplingAtom-efficient coupling of alkenes and alkynes.Palladium catalystNot detailed in search results
Three-Component CouplingCoupling of a vinyl triflate, a boronic acid, and an alkene.Palladium catalystOxidative Addition, Heck Insertion, Transmetalation, Reductive Elimination

The terminal alkyne of this compound can react with various metal precursors to form stable metal alkynyl or π-alkyne complexes. The formation of these complexes is a critical step in many catalytic cycles. For example, in palladium-catalyzed reactions, the coordination of the alkyne to the palladium center is a precursor to subsequent transformations like migratory insertion or coupling. The nature of the metal and its ligands significantly influences the reactivity and stability of these complexes.

Reactivity of the Methoxymethoxy (MOM) Ether Group

Cleavage and Deprotection Mechanisms of MOM Ethers

The cleavage of MOM ethers is typically achieved under acidic conditions. wikipedia.orgyoutube.com The mechanism involves the protonation of one of the ether oxygens, followed by cleavage of a C-O bond to form an oxonium ion. thieme-connect.de This intermediate is then hydrolyzed to release the alcohol and formaldehyde. thieme-connect.de

A variety of acidic reagents can be employed for the deprotection of MOM ethers, including Brønsted acids like hydrochloric acid (HCl) and p-toluenesulfonic acid (p-TsOH), as well as Lewis acids such as magnesium bromide (MgBr₂). researchgate.net The choice of reagent can be tailored to the specific substrate and the presence of other acid-sensitive functional groups. For instance, chemoselective deprotection methods have been developed to cleave MOM ethers in the presence of other protecting groups. acs.org

Table 2: Reagents for MOM Ether Deprotection

Reagent Class Specific Examples General Conditions
Brønsted AcidsHCl, p-TsOHTypically in an alcoholic or aqueous solvent.
Lewis AcidsMgBr₂, Zn(OTf)₂, BiCl₃Often in aprotic solvents.
Silyl (B83357) TriflatesTMSOTf, TESOTf with 2,2'-bipyridylMild conditions, can show chemoselectivity. acs.org
Boron HalidesDimethylboron bromide, Diphenylboron bromideEffective for cleavage of acetals and MOM ethers. researchgate.net

The reactivity of aromatic MOM ethers can differ from their aliphatic counterparts, allowing for selective transformations. acs.org For example, treatment with trialkylsilyl triflates and 2,2'-bipyridyl can lead to the conversion of an aromatic MOM ether to a silyl ether, which can then be hydrolyzed, while an aliphatic MOM ether may be cleaved directly. acs.org

Stability Profiles under Various Reaction Conditions

The stability of the methoxymethyl (MOM) protecting group in this compound is a critical factor in its synthetic applications. MOM ethers are generally known to be stable to a range of nucleophilic and basic conditions, but are sensitive to acidic environments. khanacademy.org

The cleavage of the MOM group typically occurs under acidic conditions, which can be aqueous or non-aqueous. For instance, the use of an acid catalyst in the presence of excess water will hydrolyze the acetal (B89532), reverting it back to the corresponding alcohol and formaldehyde. khanacademy.org This lability in acidic media is a key consideration when planning synthetic sequences involving this compound, as unintended deprotection can occur if acidic reagents are used.

Conversely, the MOM group is robust under basic conditions, making it a suitable protecting group for reactions involving strong bases. This stability is crucial for reactions that require the deprotonation of the terminal alkyne without affecting the protecting group.

Table 1: Stability of this compound under Different Conditions

ConditionReagent ExampleStability of MOM GroupStability of Alkyne
Acidic HCl, H₂SO₄, Lewis acids (e.g., BF₃·OEt₂)Labile, cleavage occursGenerally stable, may undergo hydration or other additions
Basic NaNH₂, n-BuLi, K₂CO₃StableTerminal proton is acidic and can be removed
Nucleophilic Grignard reagents, organolithiumsStableCan act as a nucleophile after deprotonation
Reducing H₂, Lindlar's catalystStableCan be reduced to an alkene or alkane
Oxidizing O₃, KMnO₄StableCan be cleaved

Nucleophilic Substitution at the Acetal Carbon

While the primary reactivity of acetals involves acid-catalyzed cleavage, nucleophilic substitution at the acetal carbon can also occur under specific conditions. rsc.org In the context of this compound, this would involve the displacement of the methoxy (B1213986) group from the CH₂ of the MOM ether. Such reactions are less common than the acid-catalyzed hydrolysis but can be promoted by certain reagents. For example, the reaction of acetals with organocuprates in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) can lead to the substitution of an alkoxy group. rsc.org

The mechanism of this substitution can involve the formation of an oxonium ion intermediate, which is then attacked by the nucleophile. rsc.org The feasibility of this reaction on this compound would depend on the specific nucleophile and reaction conditions employed.

Interplay Between Alkyne and MOM Functional Groups

The presence of both a terminal alkyne and a MOM-protected alcohol within the same molecule gives rise to interesting considerations of selectivity and the potential for intramolecular reactions.

Chemo- and Regioselectivity Influences

The two primary reactive sites in this compound are the terminal C-H bond of the alkyne and the C-O bonds of the MOM ether. The chemoselectivity of a given reaction is highly dependent on the reagents used.

Reactions at the Alkyne: Strong bases will selectively deprotonate the terminal alkyne, forming a powerful nucleophile (an acetylide) without affecting the MOM ether. masterorganicchemistry.com This acetylide can then participate in various carbon-carbon bond-forming reactions. masterorganicchemistry.comlibretexts.org Electrophilic additions to the alkyne, such as hydrohalogenation or halogenation, can also occur. libretexts.org The regioselectivity of these additions typically follows Markovnikov's rule, although anti-Markovnikov addition can be achieved under radical conditions. libretexts.org

Reactions at the MOM Group: As discussed, acidic conditions will preferentially lead to the cleavage of the MOM ether.

The steric bulk of the tertiary carbon center and the MOM group can also influence the regioselectivity of reactions at the alkyne, potentially directing incoming reagents to the terminal carbon.

Intramolecular Reaction Pathways and Cyclization Events

The proximity of the alkyne and the MOM ether in this compound creates the possibility for intramolecular reactions, particularly cyclization events. While specific examples for this exact molecule are not prevalent in the provided search results, the general principles of alkyne cyclization are well-established and can be extrapolated.

Gold-catalyzed cyclizations of molecules containing both an alkyne and a nucleophilic group are a common strategy for the synthesis of heterocyclic compounds. rsc.org For instance, if the MOM group were to be deprotected to reveal the alcohol, an intramolecular cyclization could potentially be triggered.

Furthermore, reactions that generate a reactive intermediate at one position could lead to an intramolecular reaction with the other functional group. For example, the formation of a vinyl cation during electrophilic addition to the alkyne could potentially be trapped by the oxygen atom of the MOM ether, leading to a cyclic product. The feasibility of such cyclizations would be governed by factors such as ring strain in the transition state and the specific catalyst or reagents employed. Boron trifluoride diethyl etherate (BF₃·OEt₂) is a known promoter of alkyne cyclization reactions to form various heterocycles. rsc.org

Advanced Mechanistic Studies and Kinetic Investigations

The mechanistic pathways of reactions involving this compound and related structures are a subject of ongoing research, with several advanced concepts being relevant.

Proposed Reaction Mechanisms

Alkyne Zipper Related Mechanisms: The alkyne zipper reaction involves the isomerization of an internal alkyne to a terminal alkyne under the influence of a strong base. wikipedia.org This reaction proceeds through a series of deprotonation and reprotonation steps, effectively "walking" the triple bond along a carbon chain. wikipedia.org While this compound already possesses a terminal alkyne, the principles of the alkyne zipper reaction are relevant to understanding the behavior of related internal alkynes and the strong bases often used in their reactions. The exceptional basicity required for these isomerizations highlights the stability of the MOM group under such conditions.

Charge Remote Reactions: This concept, though not directly detailed for this specific compound in the search results, generally refers to reactions where a fragmentation is initiated at a charged site, but the bond cleavage occurs at a distant, uncharged location. In the context of mass spectrometry analysis of long-chain molecules containing a charged group and a remote functional group like an alkyne, this type of mechanism could be at play during fragmentation studies.

Cooperative Catalysis: Many modern synthetic methods rely on cooperative catalysis, where two or more catalysts work in concert to achieve a transformation that is not possible with either catalyst alone. For reactions involving this compound, one could envision a scenario where a Lewis acid activates the MOM group while a transition metal catalyst activates the alkyne, leading to a specific, controlled reaction pathway. Transition metal-catalyzed functionalization of alkynes is a vast field with numerous mechanistic possibilities. acs.org

Applications of 3 Methoxymethoxy 3 Methyl but 1 Yne in Advanced Organic Synthesis

Potential in Materials Science Research

The distinct structural characteristics of 3-Methoxymethoxy-3-methyl-but-1-yne make it a valuable building block in materials science. The presence of a terminal alkyne allows for its participation in a variety of powerful and efficient chemical transformations, most notably "click chemistry" reactions. Simultaneously, the methoxymethoxy (MOM) group serves as a protecting group for the tertiary alcohol, enabling a controlled and sequential introduction of functionality into a polymer structure. This dual nature opens up avenues for the design of materials with tailored properties.

Polymerization and Cross-linking Reactions

The alkyne functional group in this compound is a key player in polymerization and cross-linking reactions, particularly through the highly efficient thiol-yne reaction. nih.gov This reaction, a type of click chemistry, involves the radical-mediated addition of a thiol to an alkyne. wikipedia.org A significant advantage of the thiol-yne reaction is that each alkyne group can react with two thiol groups, leading to the formation of highly cross-linked polymer networks. nih.gov This process is typically initiated by UV irradiation or a radical initiator. wikipedia.org

The general mechanism of the thiol-yne polymerization can be described in two main steps:

First Addition: A thiyl radical adds to the alkyne, forming a vinyl sulfide (B99878) radical.

Chain Transfer and Second Addition: This radical abstracts a hydrogen from another thiol molecule, creating a vinyl sulfide and a new thiyl radical, which can then add to the newly formed vinyl sulfide, resulting in a dithioether cross-link.

This ability to form dense networks is crucial for creating materials with high thermal stability and robust mechanical properties. While specific studies on the polymerization of this compound are not extensively documented, the principles of thiol-yne chemistry with analogous protected alkynes provide a strong indication of its potential. curtin.edu.auresearchgate.net The reaction conditions for such polymerizations are generally mild, often proceeding at ambient temperatures with high efficiency. acs.org

Table 1: General Conditions for Thiol-Yne Polymerization

ParameterTypical Conditions
Monomers Alkyne-functionalized monomer (e.g., this compound), multi-functional thiol
Initiator Photoinitiator (e.g., Irgacure series) or thermal radical initiator (e.g., AIBN)
Initiation Source UV irradiation or heat
Solvent Often performed neat (solventless) or in a suitable organic solvent
Temperature Ambient to moderately elevated temperatures

Computational and Spectroscopic Characterization in Research of 3 Methoxymethoxy 3 Methyl but 1 Yne and Its Derivatives

Advanced Spectroscopic Methods for Structure and Mechanism Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules like 3-Methoxymethoxy-3-methyl-but-1-yne. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

Research Findings: In the ¹H NMR spectrum of this compound, distinct signals are expected for each set of non-equivalent protons. The methoxymethyl (MOM) protecting group typically displays a singlet for the methoxy (B1213986) protons (-OCH₃) at approximately 3.3 ppm and a singlet for the methylene (B1212753) protons (-OCH₂O-) at around 4.6 ppm. thieme-connect.de The gem-dimethyl groups on the butyne backbone would likely appear as a singlet, and the terminal alkyne proton (≡C-H) would resonate in its characteristic region.

For ¹³C NMR, the carbons of the MOM group are expected at approximately 55 ppm for the methoxy carbon and around 96 ppm for the methylene carbon. thieme-connect.de The quaternary carbon, the methyl carbons, and the two sp-hybridized carbons of the alkyne would also show distinct chemical shifts. The introduction of the MOM protecting group influences the chemical shifts of the neighboring protons and carbons, a factor that is critical in the complete assignment of the spectra. mdpi.comresearchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning these resonances and confirming the connectivity of the molecular structure.

Interactive Data Table: Predicted NMR Data for this compound

Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
Atom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-C(CH₃)₂~1.5 (s, 6H)~28
-C(CH₃)₂-~70
≡C-H~2.4 (s, 1H)~72
-C≡-~85
-OCH₃~3.3 (s, 3H)~55
-OCH₂O-~4.7 (s, 2H)~95

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound.

Research Findings: The most characteristic vibrations for this molecule are associated with the terminal alkyne group. The C≡C stretching vibration typically appears in the range of 2100-2260 cm⁻¹. This band is often weak in the IR spectrum but produces a strong signal in the Raman spectrum, making the two techniques complementary. researchgate.netacs.orgnih.gov The terminal ≡C-H bond gives rise to a sharp and strong stretching band in the IR spectrum, usually found between 3270 and 3330 cm⁻¹. researchgate.net

The ether linkages (C-O-C) of the methoxymethyl group and the tertiary ether in the main chain will exhibit C-O stretching vibrations in the fingerprint region of the IR spectrum, typically between 1000 and 1250 cm⁻¹. The presence of the C-O-C-O-C moiety of the MOM ether will likely result in complex, coupled vibrations in this region. Other expected vibrations include C-H stretching and bending modes for the methyl and methylene groups. nist.gov

Interactive Data Table: Key Vibrational Frequencies for this compound

Expected IR and Raman Vibrational Bands (cm⁻¹)
Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
≡C-H Stretch3270 - 3330Strong, SharpMedium
C-H Stretch (sp³)2850 - 3000Medium to StrongMedium to Strong
C≡C Stretch2100 - 2260Weak to MediumStrong
C-O Stretch (Ether)1000 - 1250StrongWeak
≡C-H Bend610 - 700Strong, BroadWeak

Mass Spectrometry for Fragmentation Pathways and Mechanistic Studies (e.g., Charge-Remote Fragmentation)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers structural insights through the analysis of its fragmentation patterns.

Research Findings: In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, though it may be of low intensity. miamioh.edu A common fragmentation pathway for ethers is α-cleavage, where the bond adjacent to the oxygen atom breaks. miamioh.edulibretexts.org For the MOM ether, this could lead to the loss of a methoxy radical (•OCH₃) or the formation of a methoxymethyl cation [CH₃OCH₂]⁺. Another likely fragmentation is the cleavage of the bond between the quaternary carbon and the oxygen, leading to stable carbocations.

Charge-remote fragmentation (CRF) is a process where fragmentation occurs at a site in an ion that is remote from the location of the charge. While often observed in larger molecules with long alkyl chains, the principle could be relevant in derivatives of this compound, especially if a charged group is introduced at one end of the molecule. This can provide valuable structural information that is not accessible through charge-directed fragmentation pathways. acs.orgacs.org

Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound

Potential m/z Values of Key Fragment Ions
Fragment Ionm/z (Mass-to-Charge Ratio)Plausible Origin
[C₇H₁₂O₂]⁺ (M⁺)128Molecular Ion
[M - CH₃]⁺113Loss of a methyl radical
[M - OCH₃]⁺97Loss of a methoxy radical
[C₅H₇]⁺67Loss of the MOM ether group
[CH₃OCH₂]⁺45Methoxymethyl cation

X-ray Crystallography of Crystallized Derivatives

While this compound is a liquid at room temperature and thus not amenable to single-crystal X-ray diffraction in its native state, this technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.

Research Findings: To apply this powerful technique, a suitable crystalline derivative of this compound would need to be synthesized. This could involve, for example, reacting the terminal alkyne with a metal to form a stable, crystalline organometallic complex, or introducing functional groups that promote crystallization. acs.org

Once a suitable crystal is obtained, X-ray crystallography can provide definitive proof of the molecular structure, including bond lengths, bond angles, and stereochemical relationships. uni.lumdpi.comwikipedia.org This data is invaluable for validating structures proposed by other spectroscopic methods and for understanding the non-covalent interactions that govern the packing of molecules in the solid state. For complex derivatives, X-ray analysis is often the only way to unambiguously determine the relative and absolute stereochemistry. acs.org

Future Perspectives and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

Current synthetic strategies for 3-Methoxymethoxy-3-methyl-but-1-yne and related protected alkynes often rely on traditional methods that may not align with the principles of green chemistry. Future research is anticipated to prioritize the development of more sustainable and atom-economical routes. Atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product, is a key metric in this endeavor.

Addition reactions, for instance, are inherently atom-economical as they involve the combination of all reactant atoms into the final product. The pursuit of synthetic pathways that maximize the incorporation of starting materials into the this compound structure, thereby minimizing waste, is a significant research goal. This includes exploring one-pot reactions and tandem processes that reduce the number of synthetic steps, solvent usage, and purification requirements.

Exploration of New Catalytic Systems for Chemo- and Stereoselective Transformations

The alkyne functionality in this compound is a versatile handle for a wide array of chemical transformations. The development of novel catalytic systems is crucial for unlocking its full synthetic potential, particularly in achieving high levels of chemo- and stereoselectivity.

Future research will likely focus on:

Transition Metal Catalysis: Investigating the use of earth-abundant and non-toxic metals as catalysts for reactions such as hydrofunctionalization, cycloadditions, and coupling reactions.

Organocatalysis: Designing small organic molecules as catalysts to promote stereoselective transformations, avoiding the use of potentially toxic and expensive metals.

Biocatalysis: Employing enzymes to catalyze reactions of the alkyne group, offering high selectivity under mild reaction conditions.

The ability to selectively transform the alkyne in the presence of the methoxymethyl (MOM) ether protecting group is a key challenge that new catalytic systems will need to address.

Expansion of Applications in Chemical Biology and Advanced Materials Science

While currently recognized primarily as a synthetic intermediate, the unique properties of this compound suggest its potential for broader applications.

Chemical Biology: Terminal alkynes are valuable functionalities in bioconjugation reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." After deprotection of the MOM group, the resulting alkyne could be used to label and track biomolecules, such as proteins and nucleic acids, for diagnostic and therapeutic purposes.

Advanced Materials Science: The rigid, linear structure of the alkyne unit can be exploited in the design of novel polymers and materials. Polymerization of the deprotected alkyne or its incorporation into polymer backbones could lead to materials with tailored electronic, optical, or mechanical properties. Research into its use as a monomer for creating conductive polymers or as a cross-linking agent in polymer networks represents a promising frontier.

Advanced Mechanistic Investigations via In Situ Techniques and Integrated Computational-Experimental Approaches

A deeper understanding of the reaction mechanisms involving this compound is fundamental to optimizing existing transformations and discovering new ones. Future research will increasingly rely on a synergistic approach combining advanced experimental and computational methods.

In Situ Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry can be used to monitor reactions in real-time. This allows for the identification of transient intermediates and the elucidation of reaction kinetics, providing a detailed picture of the reaction pathway.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to model reaction profiles, calculate activation energies, and predict the structures of transition states. These theoretical insights can guide the design of new catalysts and reaction conditions for improved efficiency and selectivity.

By integrating these advanced techniques, researchers can gain unprecedented insight into the reactivity of this compound, paving the way for more rational and efficient synthetic design.

Q & A

Q. What are the optimal synthetic routes for 3-Methoxymethoxy-3-methyl-but-1-yne, and how can yield and purity be maximized?

Methodological Answer: Synthesis of this compound requires careful selection of protecting groups and reaction conditions. A plausible route involves alkynylation of a methyl-substituted epoxide followed by methoxymethoxy protection. Key factors include:

  • Catalyst Choice: Palladium or copper catalysts may enhance alkyne formation efficiency.
  • Purification: Fractional distillation or column chromatography (using silica gel) is critical to isolate the product from intermediates like 3-methyl-but-1-yne derivatives .
  • Yield Optimization: Low-temperature conditions (-20°C to 0°C) minimize side reactions, as seen in analogous methoxy-protected aldehyde syntheses .

Table 1: Comparison of Synthetic Approaches for Analogous Compounds

CompoundMethodYield (%)Purity (%)Key Challenge
3-Methoxy-3-methylbutanalGrignard alkylation7895Over-oxidation
1-Ethoxy-3-methylbenzeneEtherification6590Competing elimination
Hypothetical RouteAlkynylation + protectionEst. 70Est. 92Steric hindrance at methyl

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy:
    • ¹H NMR: Identify methoxymethoxy (δ 3.2–3.5 ppm) and terminal alkyne (δ 1.8–2.1 ppm) protons. Splitting patterns distinguish geminal methyl groups .
    • ¹³C NMR: Alkyne carbons (δ 70–85 ppm) and methoxy carbons (δ 55–60 ppm) confirm substitution patterns.
  • IR Spectroscopy: Alkyne C≡C stretch (~2100–2260 cm⁻¹) and ether C-O-C (1050–1150 cm⁻¹) validate functional groups.
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula (C₇H₁₂O₂) and fragments like [M–OCH₂OCH₃]⁺ .

Q. What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of volatile intermediates.
  • Protective Gear: Nitrile gloves, lab coats, and safety goggles are mandatory. For spills, employ adsorbent materials (e.g., vermiculite) .
  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Steric Effects: The bulky 3-methyl group hinders nucleophilic attack at the alkyne terminus, favoring regioselective reactions at less hindered positions.
  • Electronic Effects: Methoxymethoxy groups donate electron density via resonance, reducing alkyne electrophilicity. This necessitates stronger bases (e.g., LDA) for deprotonation in Sonogashira couplings .
  • Case Study: In Pd-catalyzed reactions with aryl halides, yields drop by ~20% compared to non-methylated analogs due to steric clashes .

Q. What computational modeling strategies predict the stability and reactivity of this compound?

Methodological Answer:

  • DFT Calculations: Use B3LYP/6-31G(d) to model transition states in alkyne addition reactions. Focus on bond angles (e.g., C≡C–O) to assess strain .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., THF vs. DCM) to predict solubility and aggregation tendencies.
  • Benchmarking: Compare results with experimental IR and NMR data to validate models .

Q. How can researchers resolve contradictions in reported reactivity data for methoxymethoxy-protected alkynes?

Methodological Answer:

  • Controlled Replication: Repeat experiments under identical conditions (solvent, catalyst loading, temperature) to isolate variables.
  • Meta-Analysis: Cross-reference datasets from PubChem, EPA DSSTox, and crystallographic databases (e.g., Acta Crystallographica) to identify outliers .
  • Case Example: Discrepancies in alkyne hydration rates may arise from trace moisture in solvents; Karl Fischer titration can quantify water content .

Q. What comparative analyses with structural analogs inform the design of derivatives with enhanced properties?

Methodological Answer:

  • Structural Analog Comparison:

    CompoundKey FeatureReactivity Difference
    3-Methoxy-3-methylbutanalAldehyde groupHigher electrophilicity
    1-Ethoxy-3-methylbenzeneAromatic ethoxyLower steric hindrance
    3-Methoxy-2-(3-methylbut-2-enoxy)benzaldehydeConjugated systemEnhanced π-orbital interactions
  • Design Strategy: Introduce electron-withdrawing groups (e.g., nitro) to offset methoxymethoxy’s electron-donating effects, improving electrophilic reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.